molecular formula C3H5FO2 B8027282 (S)-2-fluoropropanoic acid

(S)-2-fluoropropanoic acid

Cat. No.: B8027282
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-REOHCLBHSA-N
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Description

(S)-2-Fluoropropanoic acid is an organic compound with the molecular formula C3H5FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereochemistry of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-fluoropropanoic acid typically involves the fluorination of a suitable precursor. One common method is the enantioselective fluorination of propanoic acid derivatives. This can be achieved using chiral catalysts that ensure the correct stereochemistry is obtained. For example, the use of chiral fluorinating agents or catalysts can help in achieving the desired (S)-configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes often use fluorine gas or other fluorinating agents under controlled conditions to ensure safety and efficiency. The reaction conditions typically include low temperatures and the use of solvents that can stabilize the intermediate compounds formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted propanoic acids depending on the nucleophile used.

Scientific Research Applications

(S)-2-Fluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used to study enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of (S)-2-fluoropropanoic acid involves its interaction with biological molecules. The fluorine atom can significantly alter the compound’s reactivity and interactions with enzymes and receptors. This can lead to changes in metabolic pathways and biological activity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition studies or as a metabolic probe.

Comparison with Similar Compounds

    2-Fluoroacetic acid: Another fluorinated carboxylic acid with similar properties but different stereochemistry.

    3-Fluoropropanoic acid: A structural isomer with the fluorine atom on a different carbon.

    Fluoroacetic acid: A simpler fluorinated acid without the chiral center.

Uniqueness: (S)-2-Fluoropropanoic acid is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its isomers and other fluorinated acids. The presence of the fluorine atom also imparts unique reactivity and stability characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-fluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPFTCEXIGSHM-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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